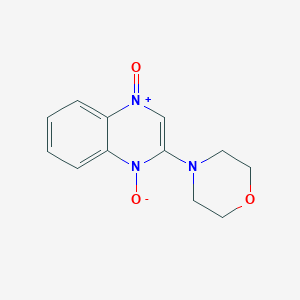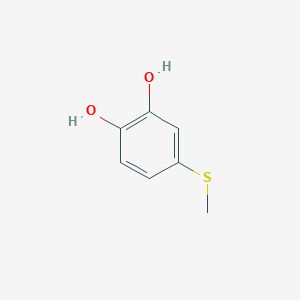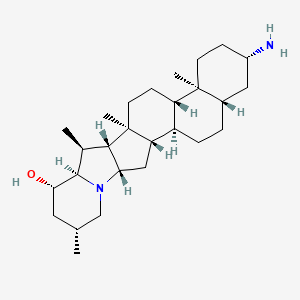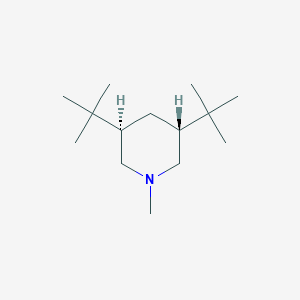
(3R,5R)-3,5-Di-tert-butyl-1-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,5R)-3,5-Di-tert-butyl-1-methylpiperidine is a chiral compound with significant applications in various fields of chemistry and industry. This compound is characterized by its two tert-butyl groups attached to a piperidine ring, which imparts unique steric and electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-3,5-Di-tert-butyl-1-methylpiperidine typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the hydrogenation of ®-2-[3-(2-N-phthaloylimino ethyl)-4,5-dihydro-5-isoxazole]-acetic acid to open the isoxazole ring, followed by chiral reduction of the carbonyl group . This method is advantageous due to its mild reaction conditions and high stereoselectivity.
Industrial Production Methods
For industrial production, the synthesis process is optimized for scalability and cost-effectiveness. The use of flow microreactor systems has been explored to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and sustainable compared to traditional batch methods .
Analyse Chemischer Reaktionen
Types of Reactions
(3R,5R)-3,5-Di-tert-butyl-1-methylpiperidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the piperidine ring.
Substitution: The tert-butyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reaction conditions are typically mild to moderate, ensuring the preservation of the compound’s stereochemistry.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthetic applications.
Wissenschaftliche Forschungsanwendungen
(3R,5R)-3,5-Di-tert-butyl-1-methylpiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s unique steric properties make it useful in the study of enzyme-substrate interactions and protein folding.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism by which (3R,5R)-3,5-Di-tert-butyl-1-methylpiperidine exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s steric bulk and electronic properties allow it to modulate the activity of these targets, influencing various biochemical pathways. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its role in modulating enzyme activity and receptor binding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R,5R)-3,5-Dimethylpiperazine-1-carboxylate: This compound shares a similar piperidine ring structure but with different substituents.
tert-Butyl (3R,5R)-3,5-dimethylpiperazine-1-carboxylate: Another similar compound with tert-butyl groups but different functional groups attached to the piperidine ring
Uniqueness
(3R,5R)-3,5-Di-tert-butyl-1-methylpiperidine is unique due to its specific stereochemistry and the presence of two bulky tert-butyl groups. These features confer distinct steric and electronic properties, making it a valuable compound in various synthetic and research applications.
Eigenschaften
CAS-Nummer |
64326-84-7 |
|---|---|
Molekularformel |
C14H29N |
Molekulargewicht |
211.39 g/mol |
IUPAC-Name |
(3R,5R)-3,5-ditert-butyl-1-methylpiperidine |
InChI |
InChI=1S/C14H29N/c1-13(2,3)11-8-12(14(4,5)6)10-15(7)9-11/h11-12H,8-10H2,1-7H3/t11-,12-/m0/s1 |
InChI-Schlüssel |
LSLVKAVOXPXJQK-RYUDHWBXSA-N |
Isomerische SMILES |
CC(C)(C)[C@H]1C[C@@H](CN(C1)C)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)C1CC(CN(C1)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-[Disulfanediyldi(thiene-5,2-diyl)]diacetamide](/img/structure/B14492280.png)
![4-{(E)-[(4-Hexylphenyl)methylidene]amino}phenyl but-2-enoate](/img/structure/B14492286.png)

![1-[(Z)-Phenyl-ONN-azoxy]-4-(trifluoromethyl)benzene](/img/structure/B14492292.png)
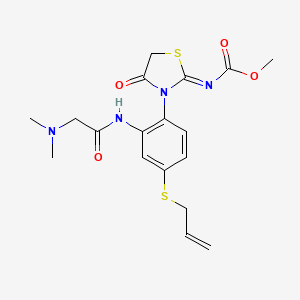
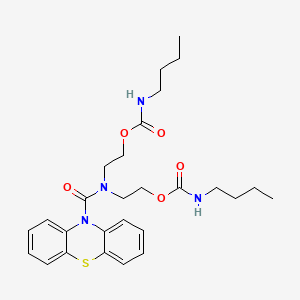
![[(1-Methoxyoctan-2-YL)selanyl]benzene](/img/structure/B14492302.png)

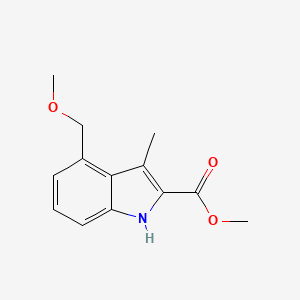
![12-Azabicyclo[9.2.1]tetradec-1(14)-en-13-one](/img/structure/B14492324.png)
